molecular formula C19H19NO2 B1532327 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 1256627-81-2

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Cat. No.: B1532327
CAS No.: 1256627-81-2
M. Wt: 293.4 g/mol
InChI Key: NUNWVAJLWKSEBW-UHFFFAOYSA-N
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Description

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ) is a novel synthetic dihydroquinoline derivative with significant antioxidant and hepatoprotective properties, making it a valuable compound for research in oxidative stress and liver injury models. A 2022 study demonstrated that BHDQ exhibits a potent hepatoprotective effect in a rat model of carbon tetrachloride (CCl4)-induced hepatic injury. Treatment with BHDQ normalized serum levels of liver enzymes, including alanine aminotransferase, aspartate aminotransferase, and gamma-glutamyl transpeptidase, and improved liver tissue morphology. Its primary mechanism of action is the reduction of oxidative stress. BHDQ promotes the activation of key antioxidant enzymes, including superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase, and glutathione transferase. Research indicates it activates gene transcription for Sod1 and Gpx1 via the nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box protein O1 (FoxO1) signaling pathways. This compound was specifically designed with a benzoyl group to prevent the formation of a toxic quinolinone metabolite, potentially improving its safety profile compared to earlier dihydroquinoline analogs. It has shown efficacy comparable to silymarin in some models. This compound is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. CAS Number: 1256627-81-2. Molecular Formula: C19H19NO2. Molecular Weight: 293.36.

Properties

IUPAC Name

(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNWVAJLWKSEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176693
Record name Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256627-81-2
Record name Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256627-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Condensation of Aniline with Acetone

One of the most efficient methods for synthesizing the 2,2,4-trimethyl-1,2-dihydroquinoline core involves the reaction of aniline with acetone under catalytic conditions. This reaction typically proceeds via a condensation followed by cyclization:

  • Catalysts Used:

    • Niobium halide clusters such as [(Nb6Cl12)Cl2(H2O)4]·4H2O have shown high selectivity (up to 71.7%) for dihydroquinoline formation at 300 °C under hydrogen flow.
    • Zeolite catalysts, especially HY-MMM type zeolites without binders, have been used at 60–230 °C achieving 60–68% selectivity and nearly 100% aniline conversion.
    • Hydrogen fluoride and boron trifluoride mixtures (HF:BF3 in ratios from 1:5 to 2:1) have been employed to increase monomer yield in similar quinoline syntheses, operating at 130–140 °C for about six hours.
  • Reaction Conditions:

    • Temperature ranges from 60 to 300 °C depending on catalyst and reactor setup.
    • Solvents such as toluene may be used to facilitate the reaction.
    • Reaction times vary from 1 hour (for vapor-phase catalysis) to 6 hours (for liquid-phase catalysis with zeolites or HF/BF3 catalysts).
  • By-products:

    • N-isopropylidenaniline and N-phenylpropan-2-imine have been identified as valuable side products in some catalytic systems.

Comparative Yield and Selectivity Data

Catalyst Type Temperature (°C) Reaction Time Aniline Conversion (%) Selectivity (%) By-products
Nb halide cluster 300 1 h 34 71.7 N-isopropylidenaniline (16%)
HY-MMM Zeolite 60–230 6 h ~100 60–68 N-phenylpropan-2-imine
HF/BF3 mixture 130–140 6 h Not specified Improved yield Polymer and residue (reduced)

Introduction of Benzoyl and Hydroxy Groups

The preparation of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol requires further functionalization of the dihydroquinoline core:

  • Benzoylation: Typically achieved by reacting the dihydroquinoline intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions to introduce the benzoyl group at the nitrogen or carbon position as required.
  • Hydroxylation: The hydroxy group at the 6-position can be introduced via selective oxidation or by using hydroxylated starting materials followed by condensation.

These steps often require careful control of reaction conditions to avoid over-oxidation or unwanted side reactions.

Research Findings and Optimization

  • The use of zeolite catalysts has been shown to improve the efficiency and selectivity of the dihydroquinoline core synthesis, which is a crucial intermediate for the target compound.
  • Vapor-phase synthesis using niobium halide clusters offers a clean and selective route but requires higher temperatures and hydrogen atmosphere.
  • The HF/BF3 catalyst system enhances monomer yield and reduces polymer formation, which is beneficial for scale-up and purity.
  • Structural optimization and synthetic route development guided by X-ray crystallography have enabled the design of quinoline derivatives with improved activity and binding, suggesting that precise control over substitution patterns (such as benzoyl and hydroxy groups) is critical.

Summary Table of Preparation Methods

Step Method/Condition Catalyst/Agent Yield/Selectivity Notes
Core synthesis Aniline + Acetone condensation Nb halide cluster 71.7% selectivity Vapor-phase, 300 °C, H2 flow
Aniline + Acetone in toluene HY-MMM zeolite 60–68% selectivity, 100% conversion Liquid phase, 60–230 °C, 6 h
Aniline + Acetone with HF/BF3 catalyst HF/BF3 mixture Higher monomer yield 130–140 °C, 6 h
Benzoylation Reaction with benzoyl chloride/anhydride Acid or base catalysis High yield (dependent on conditions) Requires selective control
Hydroxylation Selective oxidation or hydroxylated precursors Oxidants or hydroxylated starting materials Moderate to high yield Position-specific functionalization

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted dihydroquinoline.

    Substitution: Various substituted dihydroquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol serves as a building block for synthesizing complex organic molecules. It is utilized in:

  • Synthesis of Quinoline Derivatives : The compound can be oxidized to form various quinoline derivatives using agents like potassium permanganate.
  • Coordination Chemistry : As a ligand in coordination complexes due to its ability to donate electrons through the nitrogen atom in the quinoline structure .

Biology

Research has shown that this compound exhibits biological activity , particularly in:

  • Antimicrobial Properties : Studies indicate that it may inhibit the growth of certain bacteria and fungi .
  • Anticancer Activity : Preliminary investigations suggest potential effects against cancer cell lines by modulating cell proliferation and apoptosis pathways .

Medicine

The compound is being explored for its therapeutic applications , including:

  • Drug Development : It acts as a precursor for synthesizing medicinal compounds aimed at treating various diseases .

Industry

In industrial applications, this compound is used as:

  • Specialty Chemicals : An intermediate in the production of dyes and pigments due to its unique chemical structure .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

In another study focused on cancer treatment strategies, researchers tested the compound against several cancer cell lines. The findings indicated that it could induce apoptosis in cells while sparing normal cells, suggesting a promising therapeutic index .

Mechanism of Action

The mechanism of action of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Structural Features Key Pharmacological Properties Toxicity Concerns References
BHDQ Benzoyl group at N1; hydroxy group at C6 Strong antioxidant; hepatoprotective Low toxicity in preclinical models
HTMQ (6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) Hydroxy group at C6; no N1 substitution Moderate antioxidant activity; hepatoprotective Generates toxic quinolinone metabolite
Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) Ethoxy group at C6 Antioxidant; used in veterinary medicine Pro-oxidant effects; carcinogenic
TDR20364 (1,2-Dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate) 3,5-Dimethoxybenzoate ester at C6 Antitrypanosomal (IC₅₀: 0.014 µM) Limited data on long-term toxicity
Compound 1 (2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate) 4-Methoxybenzoate ester at C6 HIV-1 protease inhibition (dose-dependent activity) Not reported

Mechanistic and Efficacy Differences

Antioxidant and Hepatoprotective Activity

  • BHDQ vs. HTMQ: BHDQ’s benzoyl group enhances metabolic stability, preventing oxidation to the toxic quinolinone metabolite that compromises HTMQ’s safety . In CCl₄-treated rats, BHDQ reduced ALT levels by 58% compared to 42% for HTMQ, with similar trends for AST and GGT .
  • BHDQ vs. Ethoxyquin: Ethoxyquin, despite its antioxidant properties, exhibits pro-oxidant effects at high doses and is linked to carcinogenicity in long-term studies . In contrast, BHDQ’s modified structure avoids de-ethylation—a metabolic pathway in ethoxyquin that generates reactive intermediates .

Toxicity and Metabolic Profiles

  • Ethoxyquin: Metabolism involves de-ethylation to HTMQ and further oxidation to 2,2,4-trimethyl-6-quinolone, a reactive metabolite implicated in hepatotoxicity .
  • BHDQ: The benzoyl group blocks metabolic pathways leading to toxic quinolinones, improving safety . No carcinogenic or pro-oxidant effects have been observed in rodent studies .

Biological Activity

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, also known as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, is a synthetic organic compound with notable biological activities. This compound has garnered interest due to its potential applications in pharmacology and medicinal chemistry. The following sections detail its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H19NO2
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1256627-81-2

The biological activity of this compound primarily revolves around its antioxidant properties and its ability to modulate inflammatory responses. It has been shown to interact with various molecular targets that influence cellular signaling pathways related to oxidative stress and apoptosis.

Key Mechanisms:

  • Antioxidant Activity : The compound reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
  • Anti-inflammatory Effects : It inhibits the synthesis of pro-inflammatory cytokines and reduces NF-κB activation.
  • Apoptosis Regulation : It modulates caspase activity (caspase-3, -8, -9), influencing apoptotic pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description References
AntioxidantReduces oxidative stress markers in liver injury models.
HepatoprotectiveProtects against acetaminophen-induced liver damage by regulating redox homeostasis.
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines and immunoglobulin G in experimental models.
Anticancer PotentialInvestigated for potential anticancer properties through modulation of cell signaling pathways.

Hepatoprotective Study

A significant study involved administering 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in rats with acetaminophen-induced liver damage. The results indicated:

  • Reduced levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine.
  • Decreased activity of caspases involved in apoptosis.
  • Improved liver function markers and histopathological outcomes .

Antioxidant Mechanism

The compound was shown to enhance the activity of glutathione and other antioxidant enzymes while simultaneously reducing the accumulation of reactive oxygen species (ROS) in liver tissues . This suggests a robust mechanism for protecting cellular integrity against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Unique Features Biological Activity
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinolineLacks hydroxyl group at position 6Moderate antioxidant effects
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolineAcetyl group instead of benzoylLimited hepatoprotective properties
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolineMethoxy group at position 6Enhanced anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

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